molecular formula C36H30Cl2F12MnN4 B13391786 5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese

5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese

Cat. No.: B13391786
M. Wt: 872.5 g/mol
InChI Key: ICFKALXXAGYZLV-BPTUYQQTSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese is a complex organometallic compound It features a dichloromanganese core coordinated with a pyridine-based ligand system that includes multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese typically involves a multi-step process. The initial steps often include the preparation of the pyridine-based ligand, which is then coordinated to a manganese center. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are often carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese can undergo various types of chemical reactions, including:

    Oxidation: The manganese center can be oxidized, leading to changes in the oxidation state of the metal.

    Reduction: The compound can be reduced under specific conditions, affecting the manganese center and potentially the ligand system.

    Substitution: Ligand exchange reactions can occur, where the pyridine-based ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield manganese oxides, while reduction reactions could produce lower oxidation state manganese complexes.

Scientific Research Applications

5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mimetics and metalloproteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and proteins.

    Industry: It is used in the development of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese involves its interaction with molecular targets through coordination chemistry. The manganese center can participate in redox reactions, altering the oxidation state of the metal and affecting the electronic properties of the compound. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    5-[2,6-bis(trifluoromethyl)phenyl]pyridine: Similar ligand structure but lacks the manganese center.

    2,6-bis(trifluoromethyl)phenylpyridine: Another pyridine-based ligand with trifluoromethyl groups but different coordination properties.

    Dichloromanganese complexes: Various manganese complexes with different ligands but similar manganese coordination.

Uniqueness

What sets 5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese apart is its unique combination of a pyridine-based ligand with multiple trifluoromethyl groups and a dichloromanganese core. This structure provides enhanced stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C36H30Cl2F12MnN4

Molecular Weight

872.5 g/mol

IUPAC Name

5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese

InChI

InChI=1S/C36H30F12N4.2ClH.Mn/c37-33(38,39)25-5-1-6-26(34(40,41)42)31(25)21-11-13-23(49-17-21)19-51-15-3-9-29(51)30-10-4-16-52(30)20-24-14-12-22(18-50-24)32-27(35(43,44)45)7-2-8-28(32)36(46,47)48;;;/h1-2,5-8,11-14,17-18,29-30H,3-4,9-10,15-16,19-20H2;2*1H;/q;;;+2/p-2/t29-,30-;;;/m0.../s1

InChI Key

ICFKALXXAGYZLV-BPTUYQQTSA-L

Isomeric SMILES

C1C[C@H](N(C1)CC2=NC=C(C=C2)C3=C(C=CC=C3C(F)(F)F)C(F)(F)F)[C@@H]4CCCN4CC5=NC=C(C=C5)C6=C(C=CC=C6C(F)(F)F)C(F)(F)F.Cl[Mn]Cl

Canonical SMILES

C1CC(N(C1)CC2=NC=C(C=C2)C3=C(C=CC=C3C(F)(F)F)C(F)(F)F)C4CCCN4CC5=NC=C(C=C5)C6=C(C=CC=C6C(F)(F)F)C(F)(F)F.Cl[Mn]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.